

Application Notes and Protocols for In Vivo Administration of GSK2830371 in Mice

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Compound of Interest

Compound Name: (R)-GSK 2830371

Cat. No.: B15577932

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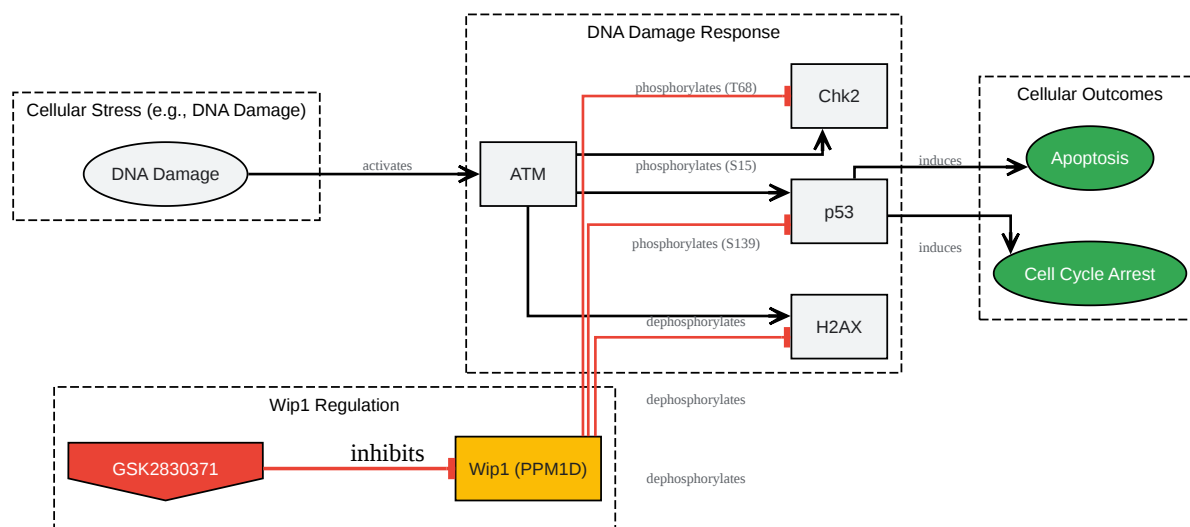
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo dosing and administration of GSK2830371, a selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1/PPM1D), in mouse models. The protocols outlined below are based on established preclinical studies and are intended to assist in the design and execution of in vivo efficacy and pharmacodynamic experiments.

Mechanism of Action

GSK2830371 inhibits Wip1 phosphatase, a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.^{[1][2]} Inhibition of Wip1 leads to the increased phosphorylation and activation of key proteins in the DDR pathway, including p53 at serine 15 (p53-Ser15), CHK2 at threonine 68 (Chk2-T68), and H2AX at serine 139 (γH2AX).^{[1][3]} This activation of the p53 pathway can result in cell cycle arrest and apoptosis in cancer cells that possess wild-type TP53.^[1]

Signaling Pathway of GSK2830371 Action



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Caption: GSK2830371 inhibits Wip1, leading to increased phosphorylation of p53, Chk2, and H2AX, and subsequent apoptosis or cell cycle arrest.

In Vivo Dosing and Administration Data

The following tables summarize quantitative data from various in vivo studies of GSK2830371 in mice.

Parameter	Details	Reference
Mouse Models	Nude mice, NRG immunocompromised mice	[1][4]
Tumor Models	DOHH2 tumor xenografts, K562-p21-ffLuc xenograft, SH-SY5Y orthotopic xenograft	[1][3][4][5]
Administration Routes	Oral (p.o.), Intraperitoneal (i.p.)	[1][3][4]

Oral Dosing Regimens		
Dosage (mg/kg)	Frequency	Reference
75	Twice Daily (BID)	[1]
150	Twice Daily (BID)	[1] [6]
150	Thrice Daily (TID)	[1] [6]
150	3 doses over 24h	[1]

Intraperitoneal Dosing Regimens		
Dosage (mg/kg)	Frequency	Reference
25	Daily for 21 days	[4]
50	Single dose	[4]

Vehicle Formulations	
Composition	Reference
2% DMSO and 40% Captisol in water, pH 4.0	[1]
5% DMSO, 20% Cremophor EL, and 75% water	[1]

Experimental Protocols

Protocol 1: Preparation of GSK2830371 for Oral Administration

Materials:

- GSK2830371 powder
- Dimethyl sulfoxide (DMSO)

- Captisol® or Cremophor® EL
- Sterile water
- Sterile tubes
- Vortex mixer
- Sonicator (optional)
- pH meter and adjustment solutions (if using Captisol)

Procedure:

Vehicle Preparation (Example 1: Captisol-based):[\[1\]](#)

- Prepare a 40% (w/v) solution of Captisol in sterile water.
- Add 2% (v/v) DMSO to the Captisol solution.
- Adjust the pH of the final solution to 4.0.

Vehicle Preparation (Example 2: Cremophor EL-based):[\[1\]](#)

- Combine 5% DMSO, 20% Cremophor EL, and 75% sterile water by volume.

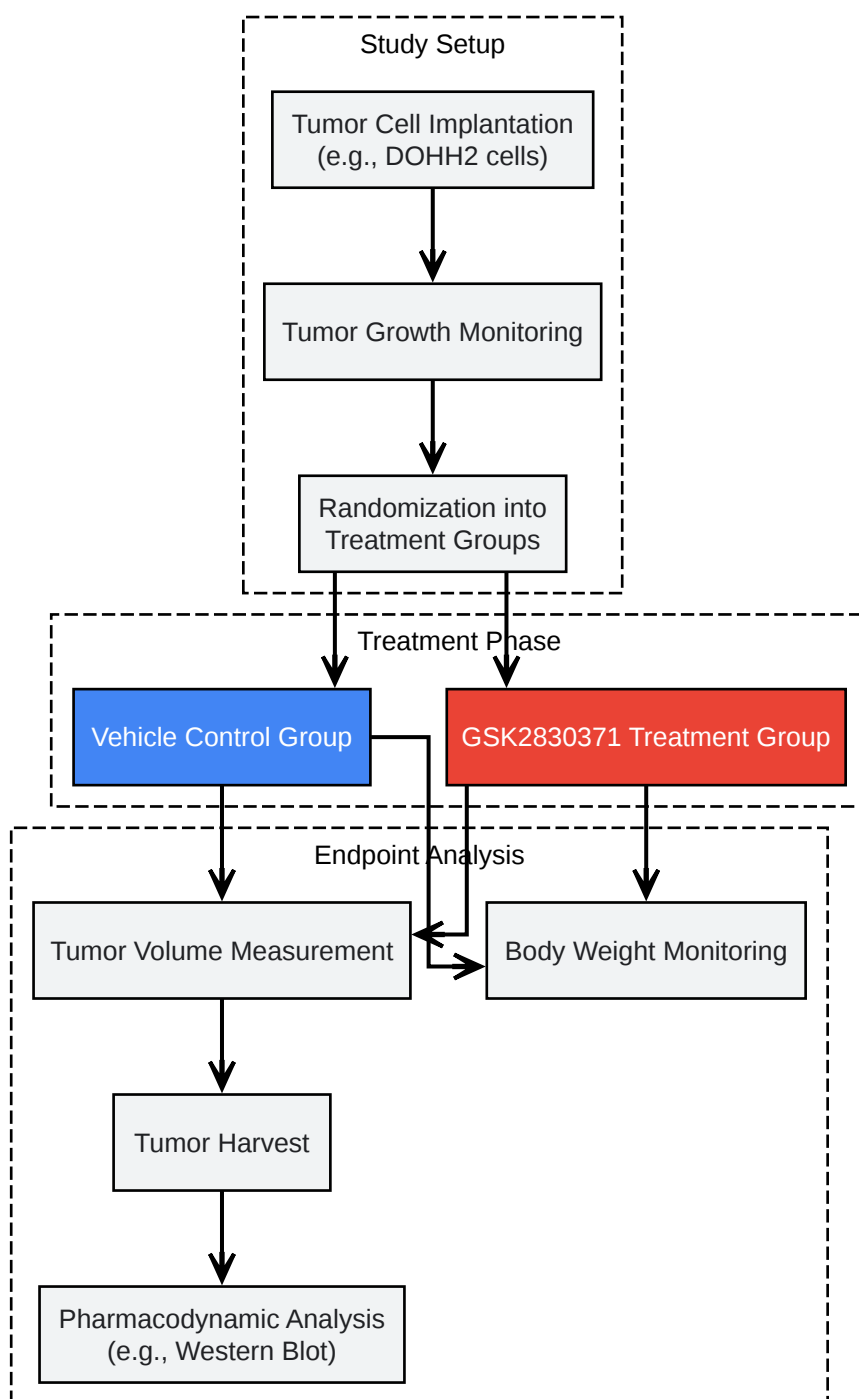
GSK2830371 Formulation:

- Calculate the required amount of GSK2830371 powder based on the desired concentration and the total volume needed for the dosing group.
- Add the GSK2830371 powder to the prepared vehicle.
- Vortex and/or sonicate the mixture until the compound is fully dissolved.
- Visually inspect for any particulates.
- Prepare the formulation fresh before each administration.[\[1\]](#)

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a subcutaneous xenograft model.

Experimental Workflow



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Caption: Workflow for an in vivo efficacy study of GSK2830371 in a xenograft mouse model.

Procedure:

- Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., DOHH2) into the flank of immunocompromised mice.
- Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Treatment Administration:
 - Control Group: Administer the vehicle solution orally according to the planned dosing schedule.
 - Treatment Group: Administer the formulated GSK2830371 orally at the desired dose (e.g., 75 or 150 mg/kg) and frequency (e.g., BID or TID).^{[1][6]}
- Monitoring:
 - Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
 - Observe mice for any signs of toxicity.
- Study Termination: Euthanize mice when tumors reach the endpoint criteria.
- Endpoint Analysis:
 - Excise tumors and weigh them.
 - Process a portion of the tumor for pharmacodynamic analysis (see Protocol 3).

Protocol 3: Pharmacodynamic Analysis of Tumor Tissue

Objective: To assess the in vivo target engagement of GSK2830371 by measuring the phosphorylation of Wip1 substrates in tumor tissue.

Procedure:

- Tumor Homogenization:

- Excise tumors from euthanized mice and immediately snap-freeze them in liquid nitrogen.
- Store at -80°C until analysis.
- Homogenize the frozen tumor tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
- Western Blot Analysis:
 - Determine the protein concentration of the tumor lysates.
 - Perform SDS-PAGE and transfer proteins to a membrane.
 - Probe the membrane with primary antibodies specific for:
 - Phospho-p53 (Ser15)[1][3]
 - Phospho-Chk2 (T68)[1][3]
 - Total p53
 - Total Chk2
 - Wip1[3]
 - A loading control (e.g., β -actin or GAPDH)
 - Incubate with appropriate secondary antibodies and visualize the protein bands.
 - Quantify the band intensities to determine the relative levels of protein phosphorylation. An increase in the phosphorylation of p53 and Chk2 in the GSK2830371-treated group compared to the vehicle control group indicates target engagement.[1][3] A decrease in total Wip1 protein concentration may also be observed.[3]

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